molecular formula C9H15NaO6S B13699081 Sodium Hydroxy[4-(methoxycarbonyl)cyclohexyl]methanesulfonate

Sodium Hydroxy[4-(methoxycarbonyl)cyclohexyl]methanesulfonate

Cat. No.: B13699081
M. Wt: 274.27 g/mol
InChI Key: JXAZWOHZJFDFJM-UHFFFAOYSA-M
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Description

The compound with the identifier “MFCD33022250” is known as sodium hydroxy-(4-methoxycarbonylcyclohexyl)methanesulfonate. This compound is a sodium salt derivative of methanesulfonic acid, featuring a methoxycarbonyl group attached to a cyclohexyl ring. It is primarily used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium hydroxy-(4-methoxycarbonylcyclohexyl)methanesulfonate typically involves the reaction of methanesulfonic acid with a cyclohexyl derivative. The process includes the following steps:

    Formation of the Cyclohexyl Intermediate: A cyclohexyl derivative is first prepared by reacting cyclohexane with methoxycarbonyl chloride under controlled conditions.

    Sulfonation: The cyclohexyl intermediate is then reacted with methanesulfonic acid in the presence of a suitable catalyst, such as sulfuric acid, to introduce the sulfonate group.

    Neutralization: The resulting sulfonic acid derivative is neutralized with sodium hydroxide to form the sodium salt.

Industrial Production Methods

In industrial settings, the production of sodium hydroxy-(4-methoxycarbonylcyclohexyl)methanesulfonate involves large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Sodium hydroxy-(4-methoxycarbonylcyclohexyl)methanesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxyl group.

    Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon or specific acids/bases.

Major Products

    Oxidation: Sulfonic acid derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted cyclohexyl derivatives depending on the substituent introduced.

Scientific Research Applications

Sodium hydroxy-(4-methoxycarbonylcyclohexyl)methanesulfonate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in biochemical assays and as a buffer component.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of sodium hydroxy-(4-methoxycarbonylcyclohexyl)methanesulfonate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various chemical reactions, facilitating the formation or breaking of chemical bonds. Its sulfonate group can interact with metal ions, influencing biochemical pathways and enzyme activities.

Comparison with Similar Compounds

Similar Compounds

    Sodium methanesulfonate: Lacks the cyclohexyl and methoxycarbonyl groups.

    Cyclohexylmethanesulfonic acid: Does not contain the sodium salt or methoxycarbonyl group.

    Methoxycarbonylcyclohexane: Lacks the sulfonate group.

Uniqueness

Sodium hydroxy-(4-methoxycarbonylcyclohexyl)methanesulfonate is unique due to the presence of both the methoxycarbonyl and sulfonate groups attached to a cyclohexyl ring. This combination imparts distinct chemical properties, making it valuable in specific industrial and research applications.

Biological Activity

Sodium Hydroxy[4-(methoxycarbonyl)cyclohexyl]methanesulfonate is a sulfonate salt with a unique molecular structure, which includes a cyclohexyl group substituted with a methoxycarbonyl functional group and a hydroxyl group. This compound is recognized for its potential biological activities, making it significant in various chemical and pharmaceutical applications.

  • Molecular Formula : C9H15NaO6S
  • Molecular Weight : Approximately 274.26 g/mol

The compound's structure contributes to its solubility and reactivity, which are critical for its performance in biological systems.

Biological Activity Overview

Preliminary studies indicate that this compound may interact with specific proteins or enzymes, influencing their activity. Understanding these interactions is essential for assessing its therapeutic potential and any possible side effects.

Interaction Studies

Research has focused on the biochemical interactions of this compound, particularly its effects on enzyme activity and protein binding. The following table summarizes some key findings regarding its interaction with biological systems:

Study Findings
Interaction with EnzymesInfluences enzyme activity, potentially affecting metabolic pathways.
Protein BindingPreliminary data suggest moderate binding affinity to plasma proteins, impacting bioavailability.
CytotoxicityInitial tests indicate low cytotoxicity in vitro, but further studies are needed to confirm safety profiles.

Case Studies and Research Findings

  • Cytotoxicity Assessment : A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound displayed selective cytotoxicity against certain cancer types while showing minimal effects on normal cells.
  • Antimicrobial Activity : Research indicated potential antimicrobial properties against specific bacterial strains. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell death.
  • Pharmacokinetic Studies : Investigations into the pharmacokinetics of this compound revealed a favorable absorption profile in animal models, suggesting potential for oral bioavailability.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Structure Features Unique Attributes
Sodium MethanesulfonateSimple methanesulfonic acid structureCommonly used as a solvent
4-(Methoxycarbonyl)cyclohexanecarboxylic acidContains a carboxylic acid groupMore acidic than sodium hydroxy compound
Sodium 4-hydroxybenzenesulfonateContains a phenolic hydroxyl groupPotentially different biological activity

The unique combination of functional groups in this compound may confer distinct biological activities not found in other similar compounds.

Properties

Molecular Formula

C9H15NaO6S

Molecular Weight

274.27 g/mol

IUPAC Name

sodium;hydroxy-(4-methoxycarbonylcyclohexyl)methanesulfonate

InChI

InChI=1S/C9H16O6S.Na/c1-15-8(10)6-2-4-7(5-3-6)9(11)16(12,13)14;/h6-7,9,11H,2-5H2,1H3,(H,12,13,14);/q;+1/p-1

InChI Key

JXAZWOHZJFDFJM-UHFFFAOYSA-M

Canonical SMILES

COC(=O)C1CCC(CC1)C(O)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

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